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Compound of Interest

Compound Name: AMCA-X SE

Cat. No.: B15552252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of AMCA-X Succinimidyl Ester (SE), a

widely used blue fluorescent dye for covalently labeling primary amines in proteins, peptides,

and other biomolecules. We will delve into its chemical properties, reaction mechanisms,

detailed experimental protocols, and key applications in research and drug development.

Introduction to AMCA-X SE
AMCA-X SE is a derivative of aminomethylcoumarin acetate (AMCA), a fluorescent probe that

emits in the blue region of the spectrum.[1][2][3][4][5][6] It is specifically designed for the stable

labeling of biomolecules.[1][7] The key features of AMCA-X SE include:

Reactive Group: It contains an N-hydroxysuccinimide (NHS) ester, which is a highly efficient

reactive group for targeting primary aliphatic amines, such as the ε-amino group of lysine

residues and the N-terminus of proteins.[1][7][8]

"X" Spacer: The "X" in its name refers to a seven-atom aminohexanoyl spacer arm that

separates the fluorophore from the reactive NHS ester group.[7][9] This spacer is crucial as it

helps to minimize potential quenching of the fluorescent signal that can occur when the dye

is in close proximity to the biomolecule. It can also improve the accessibility of the dye for

recognition by secondary detection reagents.[7][9]
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Stable Linkage: The reaction between the NHS ester and a primary amine forms a highly

stable, covalent carboxamide bond, which is identical to a natural peptide bond, ensuring the

fluorescent label remains firmly attached to the target molecule.[1][7][8]

Applications: The resulting fluorescently-labeled biomolecules are valuable tools in a variety

of biological applications, including immunofluorescent staining, flow cytometry, and

fluorescence in situ hybridization (FISH).[7]

Physicochemical Properties
The fundamental properties of AMCA-X SE are summarized below, providing essential data for

experimental design.

Property Value Reference(s)

Maximum Excitation (λex) ~353-354 nm (in MeOH) [1][3]

Maximum Emission (λem) ~442 nm (in MeOH) [1][3]

Molecular Formula C₂₂H₂₅N₃O₇ [3][9]

Molecular Weight 443.45 g/mol [3][6]

Appearance White solid [3][6]

Solubility Soluble in DMSO or DMF [3][6][9]

Reaction Mechanism: Amine Acylation
AMCA-X SE labels biomolecules through an acylation reaction. The electrophilic NHS ester is

attacked by the nucleophilic primary amine of the biomolecule. This reaction is highly

dependent on pH; the amine must be in its unprotonated, free-base form to be reactive.[10]

Therefore, a basic pH of 8.3 to 9.5 is generally optimal for the labeling reaction.[2][8][10][11]

It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will

compete with the target biomolecule for reaction with the NHS ester, significantly reducing

labeling efficiency.[1][8][10]

Figure 1. Reaction of AMCA-X SE with a primary amine.
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Experimental Protocols
This section provides a detailed, generalized protocol for labeling an antibody (e.g., IgG) with

AMCA-X SE. Optimization may be required for different biomolecules.

Reagent and Buffer Preparation
Protein Solution:

Dissolve the protein in a suitable amine-free buffer, such as 0.1 M sodium bicarbonate or

0.05 M sodium borate, at a pH of 8.5 ± 0.5.[1][8]

If the protein is in an incompatible buffer (e.g., Tris, glycine), perform a buffer exchange via

dialysis or a desalting column.[8]

The recommended protein concentration is 2-10 mg/mL.[1][7] Labeling efficiency is

significantly reduced at concentrations below 2 mg/mL.[1]

AMCA-X SE Stock Solution:

Allow the vial of AMCA-X SE to equilibrate to room temperature before opening to prevent

moisture condensation, which can hydrolyze the reactive NHS ester.[8]

Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[1] This is

equivalent to a 10 mg/mL solution.

This solution should be prepared fresh for each labeling reaction, as its activity may

decrease with extended storage.[7]

Labeling Reaction Procedure
Calculate Reagent Volumes:

The optimal molar ratio of AMCA-X SE to protein depends on the specific protein and its

concentration. For IgG at 2-5 mg/mL, a 10-fold molar excess of dye is a good starting

point.[8] For other proteins, the ratio may range from 2:1 to 20:1.[7]

Calculation Example for IgG (MW ≈ 150,000 Da):
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Moles of IgG = (grams of IgG) / 150,000 g/mol

Moles of AMCA-X SE = Moles of IgG × 10

Volume of AMCA-X SE (in µL) = (Moles of AMCA-X SE / 10 mmol/L) × 1,000,000

Conjugation:

Slowly add the calculated volume of the 10 mM AMCA-X SE stock solution to the protein

solution while gently vortexing or stirring.[1] Avoid vigorous mixing to prevent protein

denaturation.[1]

Incubate the reaction for 1 hour at room temperature, protected from light.[8]

Purification of the Labeled Conjugate
Removal of Unreacted Dye:

After incubation, it is crucial to remove any non-reacted, hydrolyzed AMCA-X SE from the

labeled protein.

For proteins with a molecular weight >6,000 Da, a desalting column is an effective

method.

Alternatively, dialysis or HPLC can be used for purification.[8]

Characterization and Storage
Determine Degree of Substitution (DOS):

The DOS, or the average number of dye molecules per protein molecule, can be

determined spectrophotometrically.

Measure the absorbance of the conjugate at 280 nm (A₂₈₀, for protein) and ~347 nm (A₃₄₇,

for AMCA-X).

The DOS can be calculated using the Beer-Lambert law and a correction factor for the

dye's absorbance at 280 nm. For effective labeling, the DOS should typically fall between

2 and 6 for an antibody.[7]
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Storage:

Store the labeled protein protected from light at 4°C for short-term storage (up to two

months).[7][8]

For long-term storage, add a carrier protein like 0.1% BSA, aliquot into single-use

volumes, and store at -20°C.[7][8]
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1. Preparation

2. Labeling Reaction

3. Purification & Analysis

Prepare Protein
(2-10 mg/mL in amine-free

buffer, pH 8.3-9.5)

Calculate Reagent Volumes
(e.g., 10:1 dye:protein molar ratio)

Prepare AMCA-X SE
(10 mM stock in DMSO,

prepare fresh)

Mix Dye and Protein
(Add dye slowly to protein)

Incubate
(1 hour, room temp,
protected from light)

Purify Conjugate
(Desalting column, dialysis, or HPLC)

Characterize Conjugate
(Measure A₂₈₀ & A₃₄₇,

calculate DOS)

4. Store Conjugate
(4°C or -20°C, protected from light)
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Figure 2. General workflow for biomolecule labeling.
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Key Experimental Considerations
Successful labeling with AMCA-X SE requires attention to several critical parameters.
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Parameter
Recommendation /
Consideration

Rationale Reference(s)

Reaction Buffer

Use amine-free

buffers (e.g.,

bicarbonate, borate,

phosphate) at pH 8.3-

9.5.

Primary amines in

buffers like Tris or

glycine compete with

the target

biomolecule, reducing

labeling efficiency.

The optimal pH

ensures the target

amines are

deprotonated and

reactive.

[1][2][8][10][11]

Protein Concentration

Maintain a

concentration of 2-10

mg/mL.

Concentrations below

2 mg/mL can lead to

significantly lower

labeling efficiency.

[1]

Dye:Protein Molar

Ratio

Start with a 10:1 ratio

for antibodies;

optimize between 2:1

and 20:1 for other

proteins.

This ratio controls the

extent of conjugation.

Too low a ratio results

in under-labeling,

while too high a ratio

can lead to protein

precipitation or altered

function.

[1][7][8]

Reagent Handling

Equilibrate AMCA-X

SE to room

temperature before

opening. Prepare

stock solutions fresh.

The NHS ester is

moisture-sensitive and

can hydrolyze,

rendering it inactive.

[1][8]
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Interfering Substances

Avoid ammonium

ions. Glycerol

concentrations of 20-

50% can reduce

efficiency.

Ammonium ions

contain primary

amines. High

concentrations of

glycerol can affect the

reaction kinetics.

[1]

Hydrolysis

Be aware that in

aqueous solutions,

hydrolysis of the NHS

ester competes with

the aminolysis

(labeling) reaction.

This competing

reaction can reduce

the efficiency of

covalent

immobilization. Work

efficiently once the

dye is in solution.

[2][12]

Applications in Drug Development and Research
AMCA-X SE-labeled biomolecules are instrumental in a wide range of assays and research

areas:

Immunofluorescence: Labeled antibodies are used to visualize the localization of specific

antigens in fixed cells and tissues.[7]

Flow Cytometry: Conjugates can be used to identify and quantify specific cell populations

based on surface or intracellular markers.[7]

Fluorescence In Situ Hybridization (FISH): Labeled oligonucleotide probes can be used to

detect specific DNA or RNA sequences within cells.[7]

Receptor Internalization Assays: Cell surface proteins can be labeled to monitor dynamic

processes like G-protein coupled receptor (GPCR) internalization upon agonist stimulation.

[13]

Multi-Color Labeling: As a blue fluorophore, AMCA is well-suited for experiments involving

simultaneous detection of multiple targets, often used in combination with green (e.g.,

fluorescein) and red (e.g., lissamine) fluorochromes.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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